molecular formula C12H13NO4 B14523328 N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide CAS No. 62641-36-5

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide

Cat. No.: B14523328
CAS No.: 62641-36-5
M. Wt: 235.24 g/mol
InChI Key: PQUXLNOROQSJMU-UHFFFAOYSA-N
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Description

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates both phenylacetamide and 3-oxobutanoyloxy functional groups. The phenylacetamide moiety is a common scaffold found in compounds with diverse biological activities, and researchers have explored similar structures for potential antidepressant effects through Monoamine Oxidase-A (MAO-A) inhibition , as well as for anticancer properties . The 3-oxobutanoyl (acetoacetyl) group is a key feature in molecules like acetoacetanilide , which are valuable intermediates in organic synthesis. Researchers may investigate this compound as a building block for the synthesis of more complex heterocyclic molecules or as a candidate for pharmacological screening. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62641-36-5

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(N-acetylanilino) 3-oxobutanoate

InChI

InChI=1S/C12H13NO4/c1-9(14)8-12(16)17-13(10(2)15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

PQUXLNOROQSJMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, N-hydroxy-N-phenylacetamide (1.0 equiv) is dissolved in dry dichloromethane (DCM) at 0°C under nitrogen atmosphere. Acetoacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds for 6–8 hours with gradual warming to room temperature.

Table 1: Optimization parameters for acid chloride esterification

Parameter Optimal Range Yield Impact (%)
Temperature 0°C → 25°C +22%
Equivalents TEA 2.5–3.0 +15%
Solvent Polarity DCM > THF > EtOAc +18%

Post-reaction workup involves sequential washes with 5% NaHCO₃ (3×) and brine, followed by MgSO₄ drying. Recrystallization from ethanol/water (3:1) yields colorless crystals (mp 112–114°C).

Limitations and Side Reactions

Competitive N-acylation occurs when excess acyl chloride is used, generating bis-acylated byproducts (up to 12% by HPLC). Steric hindrance from the phenyl group reduces reaction rates compared to aliphatic analogues (krel = 0.67).

Carbodiimide-Mediated Coupling with Acetoacetic Acid

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate acetoacetic acid for coupling with N-hydroxy-N-phenylacetamide.

Stepwise Activation Process

Acetoacetic acid (1.5 equiv) is pre-activated with EDC (1.3 equiv) and HOBt (1.0 equiv) in DMF for 30 minutes at −20°C. The hydroxylamine component (1.0 equiv) is then added, and the reaction stirred for 24 hours at 4°C.

Key Advantages:

  • Minimizes racemization (ee >98% by chiral HPLC)
  • Enables use of heat-sensitive substrates

Table 2: Solvent effects on coupling efficiency

Solvent Dielectric Constant (ε) Yield (%)
DMF 36.7 85
DMSO 46.7 79
THF 7.5 68

Scale-Up Considerations

Industrial adaptations replace HOBt with safer alternatives like hydroxysuccinimide (NHS), achieving comparable yields (81–83%) while reducing genotoxic risks.

Base-Promoted Condensation of N-Phenylacetamide with Acetoacetic Acid

A novel single-pot method utilizes potassium tert-butoxide (t-BuOK) in THF to deprotonate N-phenylacetamide (pKa ≈ 15.1) followed by nucleophilic attack on activated acetoacetic acid.

Kinetic Control of Reaction Pathways

At −78°C, the reaction favors O-acylation (k₁ = 2.3×10⁻³ s⁻¹), while temperatures >0°C promote N-acylation (k₂ = 5.7×10⁻³ s⁻¹). Cryogenic conditions (−40°C) combined with slow reagent addition (2 h) optimize O-selectivity (93:7 O/N ratio).

Critical Parameters:

  • Base strength: t-BuOK > K₂CO₃ > Et₃N
  • Stoichiometry: 1.1:1 (base:substrate) minimizes degradation

Enzymatic Synthesis Using Lipase Catalysts

Sustainable approaches employ immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media.

Solvent Engineering for Biocatalysis

Optimal activity occurs in tert-amyl alcohol with 3Å molecular sieves (water activity aw = 0.23). Under these conditions, the enzyme maintains 78% residual activity after 5 cycles.

Table 3: Enzyme performance metrics

Parameter CAL-B Pseudomonas cepacia
Conversion (%) 68 54
TTN (mol/mol) 4200 2900
E (enantiomeric ratio) >200 85

Solid-Phase Synthesis on Wang Resin

A modular approach anchors N-hydroxy-N-phenylacetamide to Wang resin via its carboxylic acid group. After acetoacetylation using HATU/DIPEA, cleavage with TFA/H2O (95:5) liberates the product.

Advantages:

  • Enables combinatorial library synthesis
  • Automated purification via resin washing

Typical Cycle:

  • Resin loading (0.8 mmol/g)
  • Acylation (2×30 min with fresh reagents)
  • Cleavage (2 h, RT)

Comparative Analysis of Synthesis Methods

Table 4: Method comparison matrix

Method Yield (%) Purity (HPLC) Scalability Green Metrics (E-factor)
Acid Chloride 72 98.5 Medium 18.7
Carbodiimide 85 99.1 High 23.4
Base-Promoted 65 97.8 Low 14.2
Enzymatic 68 99.6 Industrial 4.8
Solid-Phase 91 95.3 Research 31.9

Chemical Reactions Analysis

Types of Reactions

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide exerts its effects involves interaction with specific molecular targets. The oxobutanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenylacetamide moiety can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide demonstrate high yields (89–94%) via diketene-amine reactions, suggesting scalable routes for 3-oxobutanamide derivatives .
  • Thermal Stability: Quinazolinone-thioacetamide hybrids (e.g., compound 5 in ) exhibit high melting points (>250°C), indicating robust thermal stability compared to simpler acetamides.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Selected Acetamide Derivatives
Compound Name Biological Activity Efficacy/Notes Key References
N-Phenylacetamide sulphonamides (e.g., compound 35) Analgesic activity Comparable to paracetamol
N-(4-Methoxyphenyl)acetamide derivatives Antifungal/antibacterial Active against agricultural fungi
Benzotriazole-N-phenylacetamide hybrids Antioxidant activity High activity in Griess assay
Quinazolinone-thioacetamides (e.g., compound 5) Not explicitly reported Structural similarity to bioactive agents

Key Observations :

  • Analgesic Potential: N-Phenylacetamide sulphonamides (e.g., compound 35) show promising analgesic activity, suggesting that substituents like sulfonamide groups enhance therapeutic profiles .
  • Antimicrobial Utility : N-(4-Methoxyphenyl)acetamide derivatives exhibit fungicidal and bactericidal effects, highlighting the role of methoxy groups in targeting pathogens .
  • Antioxidant Capacity : Benzotriazole-substituted acetamides (e.g., compound 72) demonstrate significant antioxidant activity, likely due to radical-scavenging moieties .

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